molecular formula C27H20O11 B1493813 Citreaglycon A CAS No. 1548899-50-8

Citreaglycon A

Cat. No.: B1493813
CAS No.: 1548899-50-8
M. Wt: 520.4 g/mol
InChI Key: SGMVNYNOSSVWEJ-UHFFFAOYSA-N
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Description

Citreaglycon A is a carboxyxanthone-derived natural product first isolated in 2012 from the marine actinomycete Streptomyces caelestis . Structurally, it features a xanthone core substituted with hydroxyl, methoxy, and carboxylic acid groups (Figure 1). This compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis, with reported minimum inhibitory concentrations (MICs) ranging from 4.0 to 16.0 µg/mL . Against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, this compound demonstrates an MIC of 8.0 µg/mL .

Properties

IUPAC Name

3,15,22,26-tetrahydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2,4(9),10,15,18(23),19,21,25-nonaene-21-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMVNYNOSSVWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=C3C(=C2)CCC4=C3C(=C5C(=C4O)OC6=C(C5=O)C(=C(C=C6)C(=O)O)O)O)O)C(=O)O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Citreaglycon A typically involve complex organic synthesis techniques. These methods may include the use of starting materials such as phenols and aldehydes, followed by a series of reactions including cyclization, oxidation, and reduction steps. The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This process requires careful optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Citreaglycon A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities

Scientific Research Applications

  • Chemistry: : Citreaglycon A is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.

  • Medicine: : this compound has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications in treating chronic diseases.

  • Industry: : The compound is used in the production of natural products and as an additive in cosmetic and pharmaceutical formulations.

Mechanism of Action

The mechanism by which Citreaglycon A exerts its effects involves its interaction with specific molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Carboxyxanthones and Pyranonaphthoquinones

Citreaglycon A belongs to the carboxyxanthone class, which shares a polycyclic aromatic xanthone core. Key structural analogs include:

Dehydrothis compound
  • Source : Co-isolated with this compound from Streptomyces caelestis .
  • Structural Difference : Lacks a hydroxyl group at the C-3 position, resulting in a dehydrogenated xanthone core.
  • Bioactivity : Shows comparable antibacterial activity to this compound but with slightly higher MICs (8.0–32.0 µg/mL) against the same bacterial strains .
Griseusin A and 4′-Deacetyl Griseusin A
  • Source: Pyranonaphthoquinones from Streptomyces griseus .
  • Structural Difference: Feature a naphthoquinone fused to a pyran ring, distinct from the xanthone core of this compound.
  • Bioactivity :
    • Griseusin A: MIC = 1.0 µg/mL against MRSA.
    • 4′-Deacetyl Griseusin A: MIC = 0.5 µg/mL against MRSA .
  • Mechanism : Griseusins inhibit bacterial DNA gyrase and exhibit anticancer properties via TRAIL resistance modulation .
Citreamicin θA and Citreamicin η
  • Source: Xanthone antibiotics from Micromonospora citreae .
  • Structural Difference : Citreamicin θA retains a methoxy group at C-17, while Citreamicin η replaces it with hydrogen.
  • Bioactivity :
    • Citreamicin θA: MIC = 0.25 µg/mL against MRSA.
    • Citreamicin η: MIC < 0.015 µg/mL against MRSA, making it 500-fold more potent than this compound .

Functional Analogues: Anti-MRSA Agents

Compound Class Source Anti-MRSA MIC (µg/mL) Key Functional Groups
This compound Carboxyxanthone Streptomyces caelestis 8.0 Xanthone, -COOH, -OCH₃
Griseusin A Pyranonaphthoquinone Streptomyces griseus 1.0 Naphthoquinone, pyran
4′-Deacetyl Griseusin A Pyranonaphthoquinone Streptomyces griseus 0.5 Naphthoquinone, hydroxyl
Citreamicin θA Xanthone Micromonospora citreae 0.25 Xanthone, methoxy
Citreamicin η Xanthone Micromonospora citreae <0.015 Xanthone, -H (C-17)

Key Observations :

  • Potency : this compound is less potent than Griseusins and Citreamicins, likely due to structural differences in the aromatic core and substituents.
  • Structural Determinants: Methoxy groups (e.g., in Citreamicin θA) enhance lipid membrane penetration, improving potency. Pyranonaphthoquinones (Griseusins) exhibit dual antibiotic and anticancer activities, unlike carboxyxanthones .

Therapeutic Potential and Limitations

  • This compound : Moderate anti-MRSA activity limits clinical utility, but its marine origin highlights ecological significance in drug discovery .
  • Griseusins : Broader applications in oncology due to TRAIL resistance reversal, but toxicity concerns persist .
  • Citreamicins : Exceptional potency (e.g., Citreamicin η) positions them as lead candidates, though synthetic complexity hinders scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citreaglycon A
Reactant of Route 2
Citreaglycon A

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